molecular formula C8H17Cl2N5 B13457661 5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride

5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B13457661
M. Wt: 254.16 g/mol
InChI Key: LKSPUIKKPFTJAT-UHFFFAOYSA-N
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Description

5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring and an aminocyclohexyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanone, which is then subjected to a series of reactions including hydrogenation and cyclization to form the triazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-({5-[(4-aminocyclohexyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)benzenesulfonamide
  • N-(4-aminocyclohexyl)-5-hexena mide dihydrochloride

Uniqueness

5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine dihydrochloride is unique due to its specific combination of the triazole ring and aminocyclohexyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H17Cl2N5

Molecular Weight

254.16 g/mol

IUPAC Name

5-(4-aminocyclohexyl)-1H-1,2,4-triazol-3-amine;dihydrochloride

InChI

InChI=1S/C8H15N5.2ClH/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7;;/h5-6H,1-4,9H2,(H3,10,11,12,13);2*1H

InChI Key

LKSPUIKKPFTJAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC(=NN2)N)N.Cl.Cl

Origin of Product

United States

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